molecular formula C20H24N4O4 B5157513 N,N'-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide CAS No. 6277-07-2

N,N'-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide

Cat. No.: B5157513
CAS No.: 6277-07-2
M. Wt: 384.4 g/mol
InChI Key: QXHGVGHSQXTOSU-UHFFFAOYSA-N
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Description

N,N’-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of two methoxyphenyl groups attached to a piperazine ring, which is further substituted with dicarboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with suitable carboxylic acid derivatives. One common method involves the use of oxetane as a reactant, catalyzed by Yb(OTf)3 in acetonitrile under reflux conditions . The reaction proceeds through the formation of a key intermediate, which is then purified and further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of optimized solvents and catalysts can facilitate large-scale production. Recrystallization from suitable solvents is often employed to purify the intermediate and final products .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl groups in the dicarboxamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide involves its interaction with specific molecular targets. It is known to bind with high affinity to serotonin receptors, particularly 5-HT1A and 5-HT2A receptors . This binding can modulate neurotransmitter release and influence various physiological processes. The compound’s ability to cross the blood-brain barrier and activate central receptors contributes to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple serotonin receptor subtypes and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

1-N,4-N-bis(2-methoxyphenyl)piperazine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-27-17-9-5-3-7-15(17)21-19(25)23-11-13-24(14-12-23)20(26)22-16-8-4-6-10-18(16)28-2/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHGVGHSQXTOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70978429
Record name N~1~,N~4~-Bis(2-methoxyphenyl)piperazine-1,4-dicarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6277-07-2
Record name MLS000738112
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~4~-Bis(2-methoxyphenyl)piperazine-1,4-dicarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70978429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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